2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a unique structure that includes a triazinoindole moiety, which is known for its potential therapeutic applications.
Preparation Methods
The synthesis of 2-({2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. The initial step typically includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction forms the triazinoindole core, which is then further functionalized to introduce the sulfanylacetyl and benzothiophene moieties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazinoindole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazinoindole to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an iron chelator, which can be used in cancer therapy.
Medicine: It has been investigated for its antiproliferative activity against various cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it binds to ferrous ions, thereby inhibiting the proliferation of cancer cells . The compound can induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives and indoloquinoxalines. These compounds share the triazinoindole core but differ in their substituents, which can significantly affect their biological activity .
Properties
Molecular Formula |
C24H26N6O2S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H26N6O2S2/c1-2-3-12-30-16-10-6-4-8-14(16)20-22(30)27-24(29-28-20)33-13-18(31)26-23-19(21(25)32)15-9-5-7-11-17(15)34-23/h4,6,8,10H,2-3,5,7,9,11-13H2,1H3,(H2,25,32)(H,26,31) |
InChI Key |
FDJCZFSQOXNZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
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